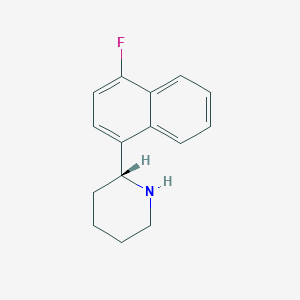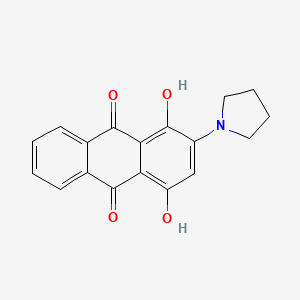
tert-Butyl3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a cyclopropyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and tert-butyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine
In medicinal chemistry, tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate may be explored for its potential therapeutic properties. Its structural features could be leveraged to design new drugs with improved efficacy and selectivity .
Industry
In the industrial sector, this compound can be utilized in the development of new materials and chemical products. Its reactivity and stability make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound shares the pyrrolidine ring and tert-butyl group but lacks the cyclopropyl(methyl)amino group.
tert-Butyl 3-methylpyrrolidine-1-carboxylate: Similar in structure but with a methyl group instead of the cyclopropyl(methyl)amino group.
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate: Contains a hydroxyl group in place of the cyclopropyl(methyl)amino group.
Uniqueness
The uniqueness of tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate lies in its combination of the cyclopropyl(methyl)amino group with the pyrrolidine ring and tert-butyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 3-[cyclopropyl(methyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-11(9-15)14(4)10-5-6-10/h10-11H,5-9H2,1-4H3 |
InChI Key |
PGKXPGMYCLXYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


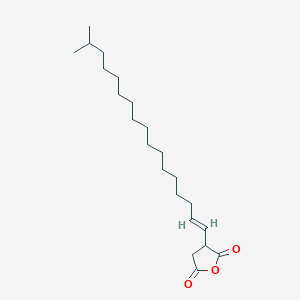
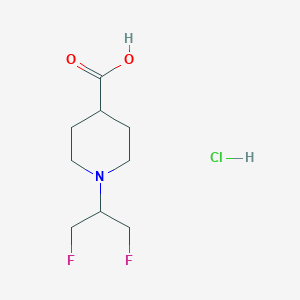
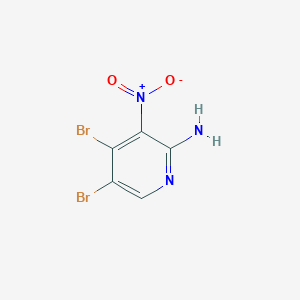
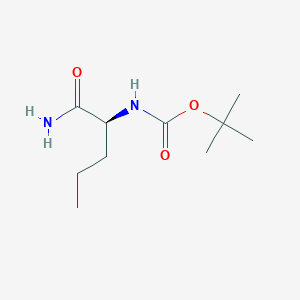
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
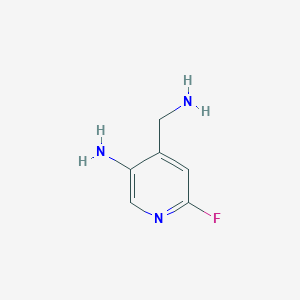
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
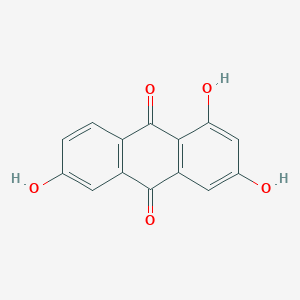
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
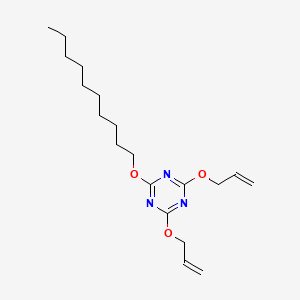
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)

